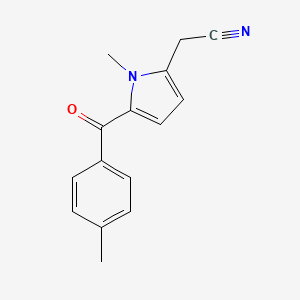
1-Methyl-5-(p-toluoyl)pyrrole-2-acetonitrile
Cat. No. B8636199
Key on ui cas rn:
26171-22-2
M. Wt: 238.28 g/mol
InChI Key: APSWAFZHMYVSMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05721347
Procedure details


To a cooled suspension of 26.6 g. (0.2 mole) aluminum chloride in 80 ml. dichloroethane is added dropwise 30.8 g. (0.2 mole) ρ-toluoyl chloride. The resulting solution is added dropwise to a solution of 1-methylpyrrole-2-acetonitrile in 80 ml. dichloroethane cooled externally with an ice bath. After the addition, the resulting solution is stirred at room temperature for twenty minutes and then refluxed for three minutes. The solution is poured into ice acidified with dilute hydrochloric acid. The organic and aqueous fractions are separated. The aqueous fraction is extracted once with chloroform. The organic fractions are combined and washed successively with N,N-dimethyl-1.3-propanediamine, dilute hydrochloric acid, saturated sodium bicarbonate solution and saturated sodium chloride solution. The organic fraction is dried over anhydrous magnesium sulfate. The solvent is then evaporated off. Upon trituration of the residue with methanol, a solid crystallizes, 5-(ρ-toluoyl)-1-methylpyrrole-2-acetonitrile, which is removed by filtration and purified by recrystallization from benzene. Additional product is isolated from the mother liquors which are combined, concentrated in vacuo and the resulting oily residue column chromatographed on neutral alumina using hexane, benzene and ether as successive solvents. The product is isolated by concentrating in vacuo the first few major compound-bearing fractions (10% ether in benzene). The solids are combined and recrystallized from methanol, and then from benzene-hexane, M.P. 102°-105° C.






Identifiers


|
REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].ClC(Cl)C.[C:9]1([CH3:18])[CH:14]=[CH:13][C:12]([C:15](Cl)=[O:16])=[CH:11][CH:10]=1.[CH3:19][N:20]1[CH:24]=[CH:23][CH:22]=[C:21]1[CH2:25][C:26]#[N:27].Cl>>[C:9]1([CH3:18])[CH:14]=[CH:13][C:12]([C:15]([C:24]2[N:20]([CH3:19])[C:21]([CH2:25][C:26]#[N:27])=[CH:22][CH:23]=2)=[O:16])=[CH:11][CH:10]=1 |f:0.1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.2 mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0.2 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)C(=O)Cl)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(=CC=C1)CC#N
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C)Cl
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting solution is stirred at room temperature for twenty minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
To a cooled suspension of 26.6 g
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for three minutes
|
|
Duration
|
3 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The solution is poured into ice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic and aqueous fractions are separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous fraction is extracted once with chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
washed successively with N,N-dimethyl-1.3-propanediamine, dilute hydrochloric acid, saturated sodium bicarbonate solution and saturated sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic fraction is dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is then evaporated off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Upon trituration of the residue with methanol, a solid crystallizes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
5-(ρ-toluoyl)-1-methylpyrrole-2-acetonitrile, which is removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by recrystallization from benzene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Additional product is isolated from the mother liquors which
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting oily residue column chromatographed on neutral alumina
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product is isolated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
by concentrating in vacuo the first few major compound-bearing fractions (10% ether in benzene)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from methanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=C(C=C1)C(=O)C1=CC=C(N1C)CC#N)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
